![molecular formula C15H17N2O+ B179068 1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium CAS No. 198139-38-7](/img/structure/B179068.png)
1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium
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Overview
Description
The compound “1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium” is a type of pyridinium compound . Pyridinium compounds are a class of compounds that contain a positively charged pyridine ring. They are often used in the synthesis of other chemical compounds due to their reactivity .
Synthesis Analysis
The synthesis of similar pyridinium compounds often involves the reaction of pyridine with other reagents . For example, the synthesis of “1,1’-(1,4-phenylenebis(methylene))bis(pyridin-1-ium)” involves the reaction of disodium maleonitriledithiolate and 1,4-bis(methylpyridinium benzene bromide) in an aqueous solution .Molecular Structure Analysis
The molecular structure of pyridinium compounds can be determined using techniques such as X-ray diffraction . For example, the structure of “1,1’-(1,4-phenylenebis(methylene))bis(pyridin-1-ium)” was determined using single crystal X-Ray Diffraction .Chemical Reactions Analysis
Pyridinium compounds can undergo various chemical reactions. For instance, “2-(2-Chlorophenyl)-1-(4-methoxybenzyl)-1H-indole-4-carbaldehyde” was synthesized from a pyridinium compound .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridinium compounds can be analyzed using various techniques. For instance, the properties of “Pyridin-1-ium-2-carboxylate Benzimidazole hydrate” were analyzed using UV–Vis spectrometer and DFT calculations .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-2,3-dihydroimidazo[1,2-a]pyridin-4-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N2O/c1-18-14-7-5-13(6-8-14)12-17-11-10-16-9-3-2-4-15(16)17/h2-9H,10-12H2,1H3/q+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFDYQRIBGMLPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC[N+]3=CC=CC=C23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N2O+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399994 |
Source
|
Record name | 1-(4-METHOXYBENZYL)-2,3-DIHYDRO-IMIDAZO[1,2-A]PYRIDIN-1-IUM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium | |
CAS RN |
198139-38-7 |
Source
|
Record name | 1-(4-METHOXYBENZYL)-2,3-DIHYDRO-IMIDAZO[1,2-A]PYRIDIN-1-IUM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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